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Compound of Interest

Compound Name: RTC-5

Cat. No.: B1427786 Get Quote

A Note to the Reader: The initial request for information on "RTC-5" did not yield publicly

available data corresponding to a specific therapeutic agent. Therefore, this guide provides a

comprehensive overview of the discovery, synthesis, and mechanism of action of Oseltamivir

(marketed as Tamiflu®), a well-documented antiviral drug, to serve as a representative

example of the requested in-depth technical content.

Executive Summary
Oseltamivir is an orally administered antiviral medication used for the treatment and prevention

of influenza A and B viruses.[1] Developed by Gilead Sciences and later commercialized by

Roche, oseltamivir is a prodrug that is converted in the body to its active form, oseltamivir

carboxylate.[2][3] This active metabolite is a potent and selective inhibitor of the neuraminidase

enzyme, which is crucial for the release and spread of new viral particles from infected host

cells.[2][4] The synthesis of oseltamivir has been a significant focus of research, with the most

common industrial route starting from shikimic acid, a natural product.[5] This guide details the

discovery, synthesis pathway, mechanism of action, and key experimental data related to

oseltamivir.

Discovery and Development
The development of oseltamivir was a landmark in rational drug design, leveraging the known

structure of the influenza virus neuraminidase enzyme.
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Early Research and Lead Identification: In the early 1990s, scientists at Gilead Sciences

initiated a program to develop an orally bioavailable neuraminidase inhibitor.[6] Their

research was built upon the understanding that the neuraminidase enzyme plays a critical

role in the influenza virus life cycle by cleaving sialic acid residues on the host cell surface,

which facilitates the release of newly formed virions.[2][4]

Structure-Based Drug Design: Utilizing X-ray crystal structures of sialic acid analogues

bound to the active site of neuraminidase, researchers designed a series of carbocyclic

compounds as potential inhibitors.[6] This structure-based approach led to the identification

of GS 4104, which was later named oseltamivir.

Licensing and Commercialization: In 1996, Gilead Sciences exclusively licensed the patents

for oseltamivir to Hoffmann-La Roche for final development and commercialization.[1] Roche

brought the drug to market under the trade name Tamiflu®.

Synthesis Pathway of Oseltamivir from Shikimic
Acid
The commercial synthesis of oseltamivir predominantly starts from (-)-shikimic acid, a naturally

occurring compound extracted from Chinese star anise or produced through fermentation by

engineered E. coli.[5] The synthesis is a multi-step process that requires careful control of

stereochemistry.[5]

Key Stages of Synthesis:
Esterification and Protection: Shikimic acid is first converted to its ethyl ester. The hydroxyl

groups at positions 3 and 4 are then protected, often as a pentylidene acetal.[5]

Mesylation: The remaining hydroxyl group at position 5 is activated by mesylation.[5]

Epoxidation: Treatment with a base leads to the formation of an epoxide.[5]

Azide Opening of the Epoxide: The epoxide is opened regioselectively with an azide

nucleophile to introduce the amino group precursor at position 5.

Reduction and Acylation: The azide group is reduced to an amine, which is then acylated to

form the acetamido group.
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Introduction of the 3-pentyloxy Group: The protecting group at position 3 is removed, and the

3-pentyloxy side chain is introduced via an etherification reaction.

Final Deprotection and Salt Formation: Any remaining protecting groups are removed, and

the final product is isolated as the phosphate salt to improve its stability and bioavailability.[5]

Below is a diagram illustrating the general workflow for the synthesis of oseltamivir from

shikimic acid.
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General Synthesis Workflow of Oseltamivir from Shikimic Acid
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Caption: General Synthesis Workflow of Oseltamivir from Shikimic Acid.
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Mechanism of Action
Oseltamivir is a prodrug that is readily absorbed from the gastrointestinal tract and is

extensively converted by hepatic esterases to its active metabolite, oseltamivir carboxylate.[2]

[3] The antiviral activity of oseltamivir is due to the inhibition of the influenza virus

neuraminidase by oseltamivir carboxylate.

Signaling Pathway of Neuraminidase Inhibition:
Viral Budding: After replication within a host cell, new influenza virions bud from the cell

membrane.

Hemagglutinin Binding: The hemagglutinin on the surface of the new virions binds to sialic

acid receptors on the host cell membrane, tethering the virus to the cell.

Neuraminidase Action: The viral neuraminidase enzyme cleaves the terminal sialic acid

residues from the host cell receptors, releasing the newly formed virions and allowing them

to infect other cells.

Oseltamivir Carboxylate Inhibition: Oseltamivir carboxylate, a transition-state analogue of

sialic acid, competitively binds to the active site of the neuraminidase enzyme with high

affinity.[2]

Inhibition of Viral Release: This binding blocks the enzymatic activity of neuraminidase,

preventing the cleavage of sialic acid and the release of new virions. The viruses remain

tethered to the host cell surface, thus preventing the spread of infection.[4]

The following diagram illustrates the mechanism of action of oseltamivir.
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Mechanism of Action of Oseltamivir

Influenza Virus Life Cycle Oseltamivir Intervention

Viral Replication
in Host Cell

Viral Budding from
Host Cell Membrane

Hemagglutinin Binds to
Sialic Acid Receptors

Neuraminidase Cleaves
Sialic Acid

Release of New Virions

Enables

Spread of Infection

Oral Administration of
Oseltamivir Phosphate (Prodrug)

Conversion to Oseltamivir
Carboxylate (Active Form)

Oseltamivir Carboxylate Binds
to Neuraminidase Active Site

Inhibits

Inhibition of Viral Release

Prevents

Click to download full resolution via product page

Caption: Mechanism of Action of Oseltamivir.
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Quantitative Data
Pharmacokinetic Parameters
The pharmacokinetic properties of oseltamivir and its active metabolite, oseltamivir carboxylate,

have been well-characterized in adults and children.

Table 1: Mean Pharmacokinetic Parameters of Oseltamivir and Oseltamivir Carboxylate in

Adults after Multiple 75 mg Twice Daily Doses[7]

Parameter Oseltamivir Oseltamivir Carboxylate

Cmax (ng/mL) 65.2 348

Tmax (hr) 0.98 4.38

AUC0-12 (ng·h/mL) 112 2719

Half-life (hr) 1-3 6-10

Bioavailability (%) >80 -

Protein Binding (%) 42 3

Volume of Distribution (Vss, L) - 23-26

Renal Clearance (L/h) - 18.8

Table 2: Recommended Dosage of Oseltamivir for Treatment of Influenza in Children[8][9]

Body Weight Recommended Dose for 5 Days

≤ 15 kg 30 mg twice daily

> 15 kg to 23 kg 45 mg twice daily

> 23 kg to 40 kg 60 mg twice daily

> 40 kg 75 mg twice daily

Clinical Efficacy
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Clinical trials have demonstrated the efficacy of oseltamivir in reducing the duration of influenza

symptoms and for prophylaxis.

Table 3: Efficacy of Oseltamivir for Treatment of Influenza in Adults[10][11]

Outcome Oseltamivir Group Placebo Group
Reduction/Differen
ce

Median Time to

Alleviation of

Symptoms (hours)

97.5 122.7 25.2 hours

Hospitalization Rate

(%)
0.6 1.7 64% reduction

Lower Respiratory

Tract Complications

Requiring Antibiotics

(%)

4.9 8.7 44% reduction

Table 4: Efficacy of Oseltamivir for Prophylaxis of Influenza in Adults and Adolescents[12]

Outcome Risk Difference (%)
Number Needed to Treat to
Benefit (NNTB)

Symptomatic Influenza in

Individuals
3.05 33

Symptomatic Influenza in

Households
13.6 7

Table 5: Efficacy of Oseltamivir for Treatment of Influenza in Children[13][14]

Population
Reduction in Median Duration of Illness
(hours) vs. Placebo

Intention-to-treat infected (ITTI) 17.6

ITTI (excluding children with asthma) 29.9
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Experimental Protocols
Synthesis of Oseltamivir from (-)-Shikimic Acid
(Illustrative Protocol)
The following is a generalized protocol based on published laboratory syntheses and is for

illustrative purposes. Industrial synthesis protocols are proprietary.

Esterification of Shikimic Acid: (-)-Shikimic acid is dissolved in ethanol, and thionyl chloride is

added dropwise at 0°C. The mixture is stirred at room temperature for several hours. The

solvent is evaporated under reduced pressure, and the resulting ethyl shikimate is purified.

Acetonide Protection: Ethyl shikimate is dissolved in acetone with 2,2-dimethoxypropane and

a catalytic amount of p-toluenesulfonic acid. The reaction is stirred at room temperature until

completion. The product is then worked up and purified.

Mesylation: The protected ethyl shikimate is dissolved in dichloromethane and triethylamine.

Methanesulfonyl chloride is added dropwise at 0°C. The reaction is stirred for a few hours,

followed by aqueous workup and purification.

Azide Substitution: The mesylated compound is dissolved in a suitable solvent such as DMF,

and sodium azide is added. The mixture is heated to facilitate the SN2 reaction. After

completion, the product is extracted and purified.

Reduction of the Azide: The azide is reduced to the corresponding amine using a reducing

agent such as triphenylphosphine followed by hydrolysis (Staudinger reaction) or catalytic

hydrogenation.

N-Acetylation: The resulting amine is acetylated using acetic anhydride in the presence of a

base like pyridine.

Deprotection of Acetonide: The acetonide protecting group is removed under acidic

conditions to yield the diol.

Introduction of the 3-pentyloxy Group: This is a multi-step process involving selective

protection of the 4-hydroxyl group, activation of the 3-hydroxyl group, and subsequent

etherification with 3-pentanol.
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Final Deprotection and Salt Formation: All remaining protecting groups are removed, and the

free base of oseltamivir is purified. It is then dissolved in a suitable solvent, and a

stoichiometric amount of phosphoric acid is added to precipitate oseltamivir phosphate. The

solid is collected by filtration and dried.

Neuraminidase Inhibition Assay
This is a common method to determine the inhibitory activity of compounds like oseltamivir

carboxylate.

Reagents and Materials:

Influenza virus neuraminidase (recombinant or from viral lysates).

Fluorogenic substrate: 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).

Assay buffer (e.g., MES buffer with CaCl2).

Oseltamivir carboxylate (or other inhibitors) at various concentrations.

96-well black microplates.

Fluorescence plate reader.

Assay Procedure:

A dilution series of the inhibitor (oseltamivir carboxylate) is prepared in the assay buffer.

A fixed amount of neuraminidase enzyme is added to each well of the microplate

containing the inhibitor dilutions and a control (no inhibitor).

The plate is incubated at 37°C for a specified time (e.g., 30 minutes) to allow the inhibitor

to bind to the enzyme.

The fluorogenic substrate MUNANA is added to all wells to initiate the enzymatic reaction.

The plate is incubated at 37°C for a set period (e.g., 60 minutes). During this time, the

neuraminidase cleaves the sialic acid from MUNANA, releasing the fluorescent product 4-
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methylumbelliferone.

The reaction is stopped by adding a stop solution (e.g., a high pH buffer like glycine-

NaOH).

The fluorescence is measured using a plate reader with appropriate excitation and

emission wavelengths (e.g., 365 nm excitation and 450 nm emission).

Data Analysis:

The fluorescence intensity is proportional to the neuraminidase activity.

The percentage of inhibition for each inhibitor concentration is calculated relative to the

control (no inhibitor).

The IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) is

determined by plotting the percentage of inhibition against the logarithm of the inhibitor

concentration and fitting the data to a dose-response curve.

Conclusion
Oseltamivir stands as a prime example of successful structure-based drug design, providing a

crucial therapeutic option for the management of influenza. Its discovery and development

pathway, from the initial understanding of the viral life cycle to the complex chemical synthesis,

highlight the multidisciplinary nature of modern drug development. The quantitative data from

pharmacokinetic and clinical studies have established its efficacy and safety profile, solidifying

its role in public health preparedness for seasonal and pandemic influenza. The ongoing

research into more efficient and scalable synthesis routes for oseltamivir continues to be an

important area of investigation for the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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